Cas no 883727-40-0 (Benzenamine,3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
883727-40-0 structure
Product Name:Benzenamine,3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
CAS-nummer:883727-40-0
MF:C19H24BNO3
MW:325.209765434265
CID:1927108
PubChem ID:53425788
Update Time:2025-04-21
Benzenamine,3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine,3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- DTXCID60649732
- 883727-40-0
- DTXSID20698983
- starbld0019112
-
- Inchi: 1S/C19H24BNO3/c1-18(2)19(3,4)24-20(23-18)14-11-16(13-17(12-14)22-5)21-15-9-7-6-8-10-15/h6-13,21H,1-5H3
- InChI-sleutel: QITYDEVNCSHYJD-UHFFFAOYSA-N
- LACHT: O1B(C2C=C(C=C(C=2)NC2C=CC=CC=2)OC)OC(C)(C)C1(C)C
Berekende eigenschappen
- Exacte massa: 325.1849238Da
- Monoisotopische massa: 325.1849238Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 4
- Complexiteit: 407
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 39.7Ų
Benzenamine,3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Gerelateerde literatuur
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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